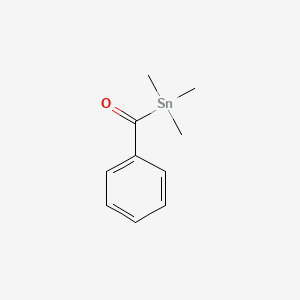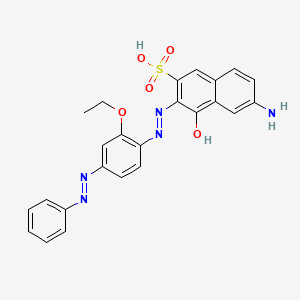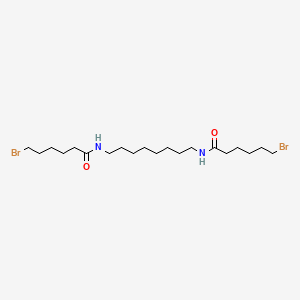
N,N'-(Octane-1,8-diyl)bis(6-bromohexanamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Octane-1,8-diyl)bis(6-bromohexanamide) is a compound characterized by the presence of two bromine atoms and two hexanamide groups connected by an octane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Octane-1,8-diyl)bis(6-bromohexanamide) typically involves the reaction of octane-1,8-diamine with 6-bromohexanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of N,N’-(Octane-1,8-diyl)bis(6-bromohexanamide) follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N,N’-(Octane-1,8-diyl)bis(6-bromohexanamide) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives.
Oxidation Reactions: The amide groups can be oxidized under specific conditions to form carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in these reactions, often in anhydrous ether solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic conditions.
Major Products Formed
Substitution Reactions: Products include various substituted hexanamides.
Reduction Reactions: Products include primary amines.
Oxidation Reactions: Products include carboxylic acids.
Scientific Research Applications
N,N’-(Octane-1,8-diyl)bis(6-bromohexanamide) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty polymers and materials
Mechanism of Action
The mechanism of action of N,N’-(Octane-1,8-diyl)bis(6-bromohexanamide) involves its interaction with specific molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The amide groups can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N,N’-(Hexane-1,6-diyl)bis(6-bromohexanamide)
- N,N’-(Decane-1,10-diyl)bis(6-bromohexanamide)
- N,N’-(Octane-1,8-diyl)bis(6-oxohexanamide)
Uniqueness
N,N’-(Octane-1,8-diyl)bis(6-bromohexanamide) is unique due to its specific chain length and the presence of bromine atoms, which confer distinct chemical reactivity and biological activity compared to its analogs. The octane chain provides a balance between hydrophobicity and flexibility, making it suitable for various applications .
Properties
CAS No. |
138200-91-6 |
|---|---|
Molecular Formula |
C20H38Br2N2O2 |
Molecular Weight |
498.3 g/mol |
IUPAC Name |
6-bromo-N-[8-(6-bromohexanoylamino)octyl]hexanamide |
InChI |
InChI=1S/C20H38Br2N2O2/c21-15-9-5-7-13-19(25)23-17-11-3-1-2-4-12-18-24-20(26)14-8-6-10-16-22/h1-18H2,(H,23,25)(H,24,26) |
InChI Key |
VYYICFDZUKQQFL-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCNC(=O)CCCCCBr)CCCNC(=O)CCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


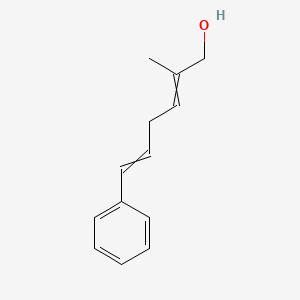
silane](/img/structure/B14288743.png)
![[(2-Bromophenyl)methylideneamino]urea](/img/structure/B14288756.png)
![Methyl 3-[4-(benzyloxy)phenyl]prop-2-ynoate](/img/structure/B14288757.png)
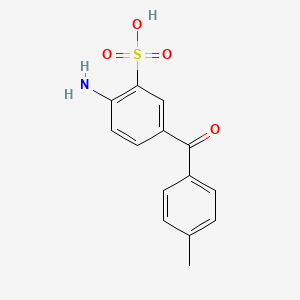

![L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-4-methyl-, phenylmethyl ester (9CI)](/img/structure/B14288785.png)

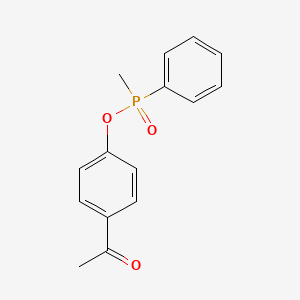
![2,4-Bis(trichloromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B14288804.png)
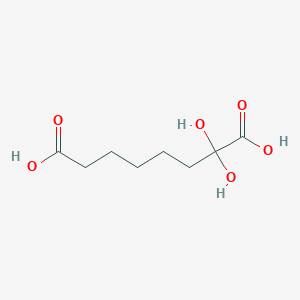
![7a-Hexylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one](/img/structure/B14288814.png)
